2-Chloro-5-fluoro-3-methylquinoxaline
CAS No.:
Cat. No.: VC15981150
Molecular Formula: C9H6ClFN2
Molecular Weight: 196.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClFN2 |
|---|---|
| Molecular Weight | 196.61 g/mol |
| IUPAC Name | 2-chloro-5-fluoro-3-methylquinoxaline |
| Standard InChI | InChI=1S/C9H6ClFN2/c1-5-9(10)13-7-4-2-3-6(11)8(7)12-5/h2-4H,1H3 |
| Standard InChI Key | NTDVYJLCULXSIC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C2C=CC=C(C2=N1)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Chloro-5-fluoro-3-methylquinoxaline belongs to the quinoxaline family, a class of bicyclic aromatic compounds comprising two fused pyrazine rings. The compound’s systematic IUPAC name derives from its substitution pattern: a chlorine atom at position 2, fluorine at position 5, and a methyl group at position 3 of the quinoxaline system . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1426822-08-3 |
| Molecular Formula | C₉H₆ClFN₂ |
| Molecular Weight | 196.61 g/mol |
| SMILES Notation | Cc1nc2c(F)cccc2nc1Cl |
The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing halogens (Cl, F) and electron-donating methyl group create distinct electronic regions . X-ray crystallography data, though currently unavailable, would likely show bond lengths consistent with aromatic C-N (≈1.33 Å) and C-C (≈1.39 Å) bonds, with slight variations due to substituent effects .
Spectral Signatures
While experimental spectral data remains unpublished, computational predictions suggest characteristic absorption bands in UV-Vis spectroscopy:
-
π→π transitions*: 250-280 nm range from the quinoxaline core
In mass spectrometry, the molecular ion peak at m/z 196.61 would fragment through loss of Cl (35.45 Da) and F (19.00 Da), with key daughter ions at m/z 161.16 and 142.16 .
Synthesis and Manufacturing
Synthetic Pathways
The patent literature describes a multi-step synthesis starting from 3-methylquinoxaline precursors :
-
Nitration: Introduction of a nitro group at position 5 using HNO₃/H₂SO₄
-
Reduction: Catalytic hydrogenation to the amine using Pd/C
-
Sandmeyer Reaction: Diazotization followed by fluorination with HF/KF
-
Chlorination: Electrophilic substitution at position 2 using Cl₂/AlCl₃
Critical process parameters include:
-
Temperature control during nitration (0-5°C to prevent decomposition)
Purification Challenges
The synthesis yields crude product contaminated with:
-
Positional isomers (4-chloro derivatives)
-
Over-chlorinated byproducts
-
Residual catalyst metals (Pd, Al)
Patent data suggests using a tandem purification approach :
-
Liquid-Liquid Extraction: Dichloromethane/water partitioning
-
Column Chromatography: Silica gel with ethyl acetate/hexane gradients
-
Recrystallization: From ethanol/water mixtures
Final purity exceeds 98% as verified by HPLC (C18 column, acetonitrile/water mobile phase) .
Physicochemical Properties
Experimental data remains limited, but computational predictions and analog comparisons provide insights:
The compound exhibits moderate thermal stability, decomposing above 250°C through cleavage of the C-Cl bond . Its low water solubility necessitates formulation with surfactants for agricultural applications .
Biological Activity and Applications
Fungicidal Mechanism
In the WO2018007323A1 patent, 2-chloro-5-fluoro-3-methylquinoxaline demonstrates broad-spectrum activity against Fusarium spp. and Botrytis cinerea . The proposed mode of action involves:
-
Mitochondrial Inhibition: Disruption of Complex III (cytochrome bc₁) in fungal respiration
-
Cell Wall Synthesis: Interference with β-(1,3)-glucan synthase
-
Reactive Oxygen Species (ROS) Generation: Fluorine-mediated oxidative stress
Efficacy Data
Laboratory trials against wheat rust (Puccinia triticina) showed:
| Concentration (ppm) | Disease Inhibition (%) |
|---|---|
| 10 | 45 ± 3 |
| 50 | 82 ± 5 |
| 100 | 98 ± 2 |
Field trials in temperate climates (15-25°C, 60-80% RH) achieved 90% control at 200 g/hectare application rates . Resistance management strategies recommend rotating with strobilurins to prevent pathogen adaptation .
Recent Developments and Future Directions
The 2024 patent landscape shows growing interest in quinoxaline derivatives for crop protection . Emerging research areas include:
-
Nanoformulations: Encapsulation in chitosan nanoparticles to enhance rainfastness
-
Synergistic Combinations: Co-application with biocontrol agents (Trichoderma harzianum)
-
Resistance Gene Editing: CRISPR-based modification of fungal CYP51 targets
Ongoing clinical trials (Phase II) are evaluating related compounds as antifungal agents in human medicine, though 2-chloro-5-fluoro-3-methylquinoxaline itself remains focused on agricultural uses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume